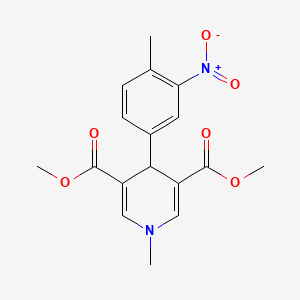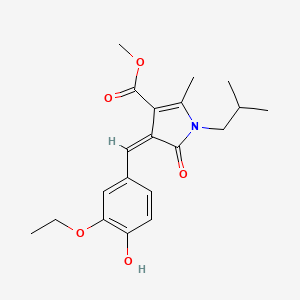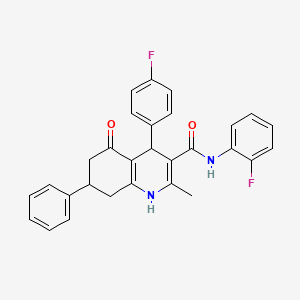![molecular formula C16H13FN4O2 B11646982 3-(4-fluorophenyl)-N'-[(1E)-1-(furan-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11646982.png)
3-(4-fluorophenyl)-N'-[(1E)-1-(furan-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorophenyl)-N’-[(1E)-1-(furan-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a combination of fluorophenyl, furan, and pyrazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-N’-[(1E)-1-(furan-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-keto ester or diketone.
Introduction of the fluorophenyl group: This step involves the substitution reaction where a fluorophenyl group is introduced to the pyrazole ring.
Formation of the furan ring: The furan ring can be synthesized through various methods, including the Feist–Bénary synthesis.
Condensation reaction: The final step involves the condensation of the furan ring with the pyrazole derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of flow microreactors for efficient and sustainable synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-fluorophenyl)-N’-[(1E)-1-(furan-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
3-(4-fluorophenyl)-N’-[(1E)-1-(furan-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs due to its potential biological activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(4-fluorophenyl)-N’-[(1E)-1-(furan-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The furan and pyrazole rings can interact with enzymes and receptors, potentially inhibiting or activating them. The exact mechanism would depend on the specific biological context and target.
Comparación Con Compuestos Similares
Similar Compounds
Benzofuran derivatives: These compounds also contain a furan ring and have similar biological activities.
Fluorophenyl derivatives: Compounds like 3-(4-fluorophenyl)propionic acid share the fluorophenyl group and have similar chemical properties.
Uniqueness
3-(4-fluorophenyl)-N’-[(1E)-1-(furan-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both furan and pyrazole rings, along with the fluorophenyl group, makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C16H13FN4O2 |
|---|---|
Peso molecular |
312.30 g/mol |
Nombre IUPAC |
3-(4-fluorophenyl)-N-[(E)-1-(furan-2-yl)ethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C16H13FN4O2/c1-10(15-3-2-8-23-15)18-21-16(22)14-9-13(19-20-14)11-4-6-12(17)7-5-11/h2-9H,1H3,(H,19,20)(H,21,22)/b18-10+ |
Clave InChI |
ONSVPHBLHJQIGW-VCHYOVAHSA-N |
SMILES isomérico |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=C(C=C2)F)/C3=CC=CO3 |
SMILES canónico |
CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)F)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B11646905.png)

![(5E)-5-[4-(benzyloxy)-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-1-(3-bromophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11646915.png)


![(5E)-1-(4-methoxyphenyl)-5-{4-[(5-nitropyridin-2-yl)oxy]benzylidene}-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B11646933.png)

![(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-({[2-(pyridin-2-yl)ethyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11646958.png)
![5-(2-chlorophenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11646964.png)
![(6Z)-6-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11646965.png)
![1-[(3-Chloro-4-propoxyphenyl)methyl]-3-phenylthiourea](/img/structure/B11646973.png)
![Ethyl 7-chloro-8-methyl-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B11646979.png)
![(5E)-5-{3-bromo-5-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11646980.png)
![6-(4-chlorophenyl)-7-phenyl-7,11-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11646981.png)
